molecular formula C20H14Cl2N2O2S B12925425 2,5-dichloro-N-(9-methylacridin-2-yl)benzenesulfonamide CAS No. 88522-58-1

2,5-dichloro-N-(9-methylacridin-2-yl)benzenesulfonamide

Cat. No.: B12925425
CAS No.: 88522-58-1
M. Wt: 417.3 g/mol
InChI Key: TYKRKTFOJDALNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-(9-methylacridin-2-yl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and development purposes. This compound belongs to a class of organic molecules known for their diverse biological activities and applications in medicinal chemistry and chemical biology . The molecular structure incorporates a 2,5-dichlorobenzenesulfonamide group linked to a 9-methylacridin-2-yl moiety. Related sulfonamide compounds have been identified as potent inhibitors of enzymes such as fructose-1,6-bisphosphatase (FBPase), a key regulator in the gluconeogenesis pathway, suggesting potential research applications in metabolic studies . The acridine group is a privileged structure in drug discovery, often associated with intercalation and various pharmacologically relevant activities. This product is provided for research use only and is not intended for diagnostic, therapeutic, or any personal use. Researchers are responsible for conducting all necessary experiments in a controlled and safe laboratory environment in accordance with their institution's guidelines.

Properties

CAS No.

88522-58-1

Molecular Formula

C20H14Cl2N2O2S

Molecular Weight

417.3 g/mol

IUPAC Name

2,5-dichloro-N-(9-methylacridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C20H14Cl2N2O2S/c1-12-15-4-2-3-5-18(15)23-19-9-7-14(11-16(12)19)24-27(25,26)20-10-13(21)6-8-17(20)22/h2-11,24H,1H3

InChI Key

TYKRKTFOJDALNP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC3=CC=CC=C13)NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Sulfonation and Chlorination

  • Starting from 2,5-dichlorobenzene , sulfonation is performed using chlorosulfonic acid or sulfur trioxide in an inert organic solvent such as chlorobenzene or carbon tetrachloride .
  • The reaction temperature is maintained between 20–90 °C , with 70–90 °C being optimal for sulfonyl chloride formation.
  • The sulfonic acid intermediate is then converted to the sulfonyl chloride using phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) in solvents like methylene chloride or chloroform at 0–40 °C to avoid decomposition.
  • Catalytic amounts of N,N-dimethylformamide (DMF) can be added to enhance chlorination efficiency.

Reaction Conditions Summary

Step Reagents/Solvents Temperature (°C) Time Notes
Sulfonation Chlorosulfonic acid, chlorobenzene 70–90 2–4 hours Stirring under inert atmosphere
Chlorination to sulfonyl chloride PCl5 or SOCl2, methylene chloride 0–40 1–3 hours Use catalytic DMF for better yield

Preparation of 9-Methylacridin-2-amine

  • The amine component, 9-methylacridin-2-amine , is synthesized via established acridine functionalization methods, typically involving nitration of 9-methylacridine followed by catalytic hydrogenation to the amine.
  • Hydrogenation is performed under mild conditions using Pd/C catalyst in solvents such as ethanol or methanol at room temperature or slightly elevated temperatures.

Formation of this compound

Reaction Procedure

  • The sulfonyl chloride intermediate is dissolved in an inert solvent such as chloroform , dichloromethane , or toluene .
  • The amine (9-methylacridin-2-amine) is added slowly, often in the presence of a base like triethylamine or pyridine to neutralize the released HCl.
  • The reaction is carried out at 20–90 °C , with 70–90 °C preferred for optimal conversion.
  • Stirring is maintained for several hours (typically 2–6 hours) under an inert atmosphere (nitrogen or argon).

Workup and Purification

  • After completion, the reaction mixture is cooled and poured into ice-cold water.
  • The crude product precipitates out and is filtered.
  • Further purification is achieved by recrystallization from solvents such as ethanol or by column chromatography using silica gel and eluents like ethyl acetate/hexane mixtures.

Representative Data Table for Reaction Parameters

Step Reagents/Conditions Solvent(s) Temperature (°C) Time Yield (%) Notes
Sulfonation 2,5-Dichlorobenzene + chlorosulfonic acid Chlorobenzene 70–90 2–4 h 85–90 Stir under inert atmosphere
Chlorination to sulfonyl chloride Sulfonic acid + PCl5 or SOCl2 Methylene chloride 0–40 1–3 h 80–88 Catalytic DMF improves yield
Amine preparation Nitration + catalytic hydrogenation Ethanol RT–50 4–6 h 75–80 Pd/C catalyst
Sulfonamide formation Sulfonyl chloride + 9-methylacridin-2-amine + base Chloroform, pyridine 70–90 2–6 h 70–85 Inert atmosphere, base neutralizes HCl

Research Findings and Optimization Notes

  • The use of chlorobenzene as a solvent in sulfonation and chlorination steps provides better solubility and reaction control compared to aliphatic solvents.
  • Catalytic amounts of N,N-dimethylformamide significantly enhance the chlorination efficiency of sulfonic acids to sulfonyl chlorides.
  • The sulfonamide formation step benefits from the presence of a base to trap HCl, preventing side reactions and improving yield.
  • Reaction temperatures above 90 °C may lead to decomposition or side reactions, thus careful temperature control is critical.
  • Purification by recrystallization yields high-purity product suitable for biological or material applications.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzenesulfonamide Derivatives

Compound Name CAS Reg. No. Molecular Formula Molecular Weight Substituents (Benzene Ring) Attached Moiety
This compound Not provided C₂₀H₁₅Cl₂N₃O₂S 448.33 g/mol 2-Cl, 5-Cl 9-Methylacridin-2-yl
5-Chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide 723744-93-2 C₁₆H₁₈ClNO₃S 339.84 g/mol 5-Cl, 2-OCH₃, 4-CH₃ 2-Phenylethyl
2,5-Dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-furamide Not provided C₁₅H₁₃N₃O₂S 299.35 g/mol 2-CH₃, 5-CH₃ (furan) 5-Phenyl-1,3,4-thiadiazol-2-yl

Key Observations :

Substituent Effects : The dichloro substitution in the target compound enhances electron-withdrawing effects and lipophilicity compared to methoxy/methyl groups in the analog from . This may improve membrane permeability but reduce aqueous solubility.

Attached Moieties : The 9-methylacridine group provides a planar, aromatic system conducive to π-π stacking, contrasting with the flexible 2-phenylethyl group in the analog or the heterocyclic thiadiazole in the furamide derivative. These differences influence binding modes to biological targets.

Molecular Weight : The higher molecular weight of the acridine-containing compound (448.33 g/mol) may limit bioavailability under Lipinski’s rule of five, whereas the phenylethyl analog (339.84 g/mol) is more drug-like.

Crystallographic and Computational Insights

Structural comparisons rely heavily on crystallographic tools:

  • SHELXL : Used for refining small-molecule structures, enabling precise determination of bond lengths and angles critical for comparing sulfonamide geometries .
  • Mercury CSD: Facilitates visualization of packing patterns and hydrogen-bonding networks. For example, the acridine group’s planarity may promote stacking interactions absent in analogs with non-aromatic moieties .

Biological Activity

2,5-Dichloro-N-(9-methylacridin-2-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a benzenesulfonamide moiety and a 9-methylacridine component, contributing to its pharmacological properties.

  • Molecular Formula : C20_{20}H14_{14}Cl2_{2}N2_{2}O2_{2}S
  • Molecular Weight : 417.31 g/mol
  • CAS Number : 88522-58-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis, which is crucial for bacterial growth and survival. Additionally, some studies suggest that this compound may exhibit effects on ion channels and receptors involved in cardiovascular function.

Antimicrobial Activity

Sulfonamides, including this compound, have been extensively studied for their antimicrobial properties. The mechanism typically involves competitive inhibition of the enzyme involved in folate synthesis. Research indicates that derivatives of benzenesulfonamide can significantly inhibit the growth of various bacterial strains, although specific data on this compound remains limited.

Cardiovascular Effects

Recent studies have explored the cardiovascular effects of sulfonamide derivatives. For instance, research involving isolated rat heart models has demonstrated that certain sulfonamide derivatives can influence perfusion pressure and coronary resistance. While specific data on this compound is not explicitly detailed in current literature, related compounds exhibit significant cardiovascular activity through mechanisms such as calcium channel modulation .

Case Studies and Research Findings

  • Study on Perfusion Pressure :
    • A study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that certain compounds could decrease perfusion pressure significantly over time .
    • While 2,5-dichloro-N-(4-nitrophenyl)-benzenesulfonamide was mentioned as a comparison in this context, further studies are needed to establish the specific effects of this compound.
  • Antimicrobial Activity :
    • Although direct studies on this specific compound are sparse, related sulfonamides have shown promising antimicrobial activity against various pathogens. This suggests potential applications in treating infections caused by resistant bacteria.

Data Table: Comparison of Biological Activities

Compound NameAntimicrobial ActivityCardiovascular EffectsReference
This compoundLimited data availablePotential modulation of perfusion pressure
4-(2-aminoethyl)-benzenesulfonamideSignificantDecreased perfusion pressure
2,5-Dichloro-N-(4-nitrophenyl)-benzenesulfonamideModerateNot specified

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2,5-dichloro-N-(9-methylacridin-2-yl)benzenesulfonamide, and how is the product characterized?

Answer:
The synthesis typically involves sulfonylation of the acridine amine with 2,5-dichlorobenzenesulfonyl chloride under controlled conditions. Key steps include:

  • Sulfonylation : React 9-methylacridin-2-amine with 2,5-dichlorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours .
  • Purification : Recrystallize the crude product using methanol or ethanol to isolate pure crystals.
  • Characterization : Use NMR (¹H/¹³C) to confirm substituent positions, mass spectrometry for molecular weight validation, and X-ray crystallography (if single crystals are obtained) to resolve the crystal structure .

Basic: What analytical techniques are suitable for quantifying this compound in environmental or biological matrices?

Answer:

  • Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) for preconcentration. Condition with methanol and water, elute with 2-propanol/methanol mixtures, and dry under nitrogen .
  • LC-MS/MS : Employ reverse-phase C18 columns with mobile phases of methanol/water (+0.1% formic acid). Monitor using MRM transitions specific to the compound’s fragmentation pattern .
  • Internal Standards : Isotopically labeled analogs (e.g., deuterated sulfonamides) should be spiked to correct for matrix effects .

Advanced: How can researchers address contradictions in reported solubility or reactivity data for this compound?

Answer:
Contradictions often arise from variations in solvent polarity, pH, or impurities. Methodological solutions include:

  • Standardized Solubility Tests : Conduct parallel experiments in buffered solutions (pH 2–10) using UV-Vis spectroscopy to quantify dissolved fractions .
  • Purity Verification : Use HPLC with diode-array detection to rule out degradation products or impurities influencing reactivity .
  • Cross-Validation : Compare results across multiple labs using harmonized protocols (e.g., OECD guidelines for chemical testing) .

Advanced: What experimental frameworks are recommended to study its environmental fate and degradation pathways?

Answer:

  • Laboratory Studies : Simulate hydrolysis (pH 7–9, 25–50°C) and photolysis (UV irradiation at 254 nm) to identify degradation products via HRMS .
  • Biotic Transformation : Incubate with activated sludge or soil microbiota under aerobic/anaerobic conditions; monitor metabolites using non-targeted LC-QTOF .
  • Theoretical Modeling : Apply QSAR models to predict partitioning coefficients (log Kow) and persistence indices, validated against experimental data .

Basic: How can researchers optimize crystallization conditions for structural elucidation?

Answer:

  • Solvent Screening : Test binary mixtures (e.g., methanol/water, acetone/hexane) to identify conditions favoring single-crystal growth .
  • Slow Evaporation : Use sealed vessels with controlled temperature (20–25°C) and humidity to slow solvent evaporation .
  • X-Ray Diffraction : Collect data at 100 K to minimize thermal motion artifacts; refine structures using SHELXL .

Advanced: What strategies mitigate adsorption losses during sample preparation for trace-level analysis?

Answer:

  • Glassware Deactivation : Treat glassware with 5% dimethyldichlorosilane in toluene to prevent analyte adsorption .
  • Matrix Modifiers : Add 1% NH4F to aqueous samples to compete for binding sites on container surfaces .
  • Recovery Studies : Spike known concentrations into blanks and calculate recovery rates to validate method accuracy .

Advanced: How can computational methods enhance understanding of its biological target interactions?

Answer:

  • Molecular Docking : Use AutoDock Vina to model binding poses with acridine-targeted enzymes (e.g., topoisomerases). Validate with mutagenesis studies .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • Pharmacophore Mapping : Identify critical H-bond acceptors (sulfonamide oxygen) and hydrophobic regions (chlorophenyl groups) using Schrödinger .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particles .
  • Waste Disposal : Neutralize acidic/basic waste streams before disposal in accordance with EPA hazardous waste guidelines .

Advanced: How can researchers design studies to resolve conflicting bioactivity data across cell lines?

Answer:

  • Cell Line Authentication : Verify cell origins via STR profiling to rule out cross-contamination .
  • Dose-Response Curves : Test 5–10 concentrations in triplicate to calculate IC50 values with 95% confidence intervals .
  • Pathway Analysis : Use RNA-seq or phosphoproteomics to identify off-target effects influencing bioactivity variability .

Basic: What spectroscopic signatures distinguish this compound from structurally related sulfonamides?

Answer:

  • NMR : The acridine proton (δ 8.2–8.5 ppm) and sulfonamide NH (δ 10.5–11.0 ppm) are diagnostic .
  • IR : Strong S=O stretches at 1150–1250 cm⁻¹ and C-Cl vibrations at 550–650 cm⁻¹ .
  • UV-Vis : Acridine’s π→π* transitions at 250–300 nm and sulfonamide-associated shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.